2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of oxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolone ring with a fluorophenyl group, often using a halogenation reaction.
Attachment of the Piperazinyl Propyl Group: This is typically done through a nucleophilic substitution reaction where the piperazinyl propyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl propyl group.
Reduction: Reduction reactions can occur at the oxazolone ring or the fluorophenyl group.
Substitution: The compound can undergo various substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be used in studies related to enzyme inhibition or receptor binding due to its potential biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs for various diseases.
Industry
In industry, the compound could be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Oxazolone, 4-phenyl-5-(3-(4-phenyl-1-piperazinyl)propyl)-: Lacks the fluorophenyl group.
2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride might confer unique properties such as increased lipophilicity or altered biological activity compared to its analogs.
Properties
CAS No. |
120944-26-5 |
---|---|
Molecular Formula |
C22H25ClFN3O2 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-[3-(4-phenylpiperazin-1-yl)propyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3O2.ClH/c23-18-10-8-17(9-11-18)21-20(28-22(27)24-21)7-4-12-25-13-15-26(16-14-25)19-5-2-1-3-6-19;/h1-3,5-6,8-11H,4,7,12-16H2,(H,24,27);1H |
InChI Key |
ODIKCDOLFYBSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.